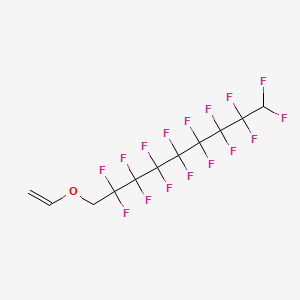

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane

Description

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane (CAS: 71726-31-3) is a perfluorinated compound with the molecular formula C₁₁H₆F₁₆O. It features a fully fluorinated nonane backbone (16 fluorine atoms) and a terminal vinyloxy (-O-CH₂-CH₂) group. The high degree of fluorination confers exceptional chemical inertness, thermal stability, and hydrophobic properties .

Propriétés

Numéro CAS |

71726-31-3 |

|---|---|

Formule moléculaire |

C11H6F16O |

Poids moléculaire |

458.14 g/mol |

Nom IUPAC |

9-ethenoxy-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane |

InChI |

InChI=1S/C11H6F16O/c1-2-28-3-5(14,15)7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)6(16,17)4(12)13/h2,4H,1,3H2 |

Clé InChI |

PLZIKMVNRWVJKM-UHFFFAOYSA-N |

SMILES canonique |

C=COCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadécafluoro-9-(vinyloxy)nonane implique généralement les étapes suivantes :

Fluorination : Le matériau de départ, un dérivé du nonane, subit une fluorination à l’aide d’un agent fluorant tel que le trifluorure de cobalt (CoF3) ou le fluor élémentaire (F2) dans des conditions contrôlées.

Vinylation : L’intermédiaire fluoré est ensuite soumis à une réaction de vinylation, où un groupe vinyle est introduit à l’aide de réactifs tels que le bromure de vinylmagnésium (CH2=CHMgBr) ou le vinyllithium (CH2=CHLi).

Purification : Le produit final est purifié à l’aide de techniques telles que la distillation ou la chromatographie pour obtenir du 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadécafluoro-9-(vinyloxy)nonane de haute pureté.

Les méthodes de production industrielle impliquent souvent des procédés de fluorination et de vinylation à grande échelle, avec un contrôle rigoureux des conditions réactionnelles pour garantir un rendement élevé et une pureté optimale.

Analyse Des Réactions Chimiques

Le 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadécafluoro-9-(vinyloxy)nonane subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de fluor sont remplacés par d’autres nucléophiles tels que des groupes hydroxyle (OH-) ou amine (NH2-).

Réactions d’addition : Le groupe vinyle du composé peut subir des réactions d’addition avec des électrophiles tels que les halogénures d’hydrogène (HX) ou les halogènes (X2), formant des produits d’addition.

Polymérisation : Le groupe vinyle peut également participer à des réactions de polymérisation, conduisant à la formation de polymères fluorés aux propriétés uniques.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les bases fortes (par exemple, l’hydroxyde de sodium), les acides (par exemple, l’acide chlorhydrique) et les catalyseurs (par exemple, les catalyseurs au palladium pour la polymérisation).

Applications de la recherche scientifique

Le 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadécafluoro-9-(vinyloxy)nonane a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme élément de base pour la synthèse de polymères et de matériaux fluorés à haute stabilité thermique et à résistance chimique.

Biologie : Le composé est utilisé dans le développement de biomolécules et de sondes fluorés pour l’étude des processus biologiques.

Médecine : Il est étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments et comme composant des dispositifs médicaux en raison de sa biocompatibilité et de sa stabilité.

Industrie : Le composé est utilisé dans la production de revêtements spéciaux, de lubrifiants et de tensioactifs aux caractéristiques de performance améliorées.

Applications De Recherche Scientifique

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of fluorinated polymers and materials with high thermal stability and chemical resistance.

Biology: The compound is utilized in the development of fluorinated biomolecules and probes for studying biological processes.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and stability.

Industry: The compound is employed in the production of specialty coatings, lubricants, and surfactants with enhanced performance characteristics.

Mécanisme D'action

Le mécanisme par lequel le 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadécafluoro-9-(vinyloxy)nonane exerce ses effets est principalement lié à sa structure fluorée. La présence de multiples atomes de fluor augmente l’électronégativité du composé, ce qui conduit à des interactions fortes avec d’autres molécules. Cela se traduit par une grande stabilité thermique, une inertie chimique et une résistance à la dégradation. Le groupe vinyle permet des modifications chimiques et des interactions supplémentaires avec diverses cibles moléculaires et voies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to the broader class of perfluorinated compounds (PFCs), which share structural similarities but differ in functional groups, fluorine substitution patterns, and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Reactivity :

- The vinyloxy group in 71726-31-3 enables polymerization or grafting onto other molecules, distinguishing it from iodo- or carboxylic acid-functionalized PFCs .

- Iodo-substituted analogs (e.g., 2043-52-9) are versatile intermediates for synthesizing fluorinated pharmaceuticals or agrochemicals via halogen-exchange reactions .

Fluorination Impact :

- Higher fluorine content (e.g., 19 in 558-97-4) increases hydrophobicity and chemical resistance but may raise environmental persistence concerns .

- The hexadecafluoro backbone in 71726-31-3 balances stability and reactivity, making it suitable for industrial coatings .

Applications :

Activité Biologique

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-9-(vinyloxy)nonane (often abbreviated as HFVN) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article examines the biological activity of HFVN through various studies and data analyses.

HFVN is characterized by a long carbon chain with multiple fluorine substituents. Its structure can be represented as follows:

This compound is part of a larger class of perfluorinated compounds (PFCs), which are known for their stability and resistance to degradation.

Biological Activity Overview

The biological activity of HFVN is primarily assessed through its toxicity and potential effects on living organisms. Key areas of focus include:

- Toxicity Studies : Research has shown that fluorinated compounds can exhibit varying levels of toxicity depending on their structure and exposure levels.

- Bioaccumulation Potential : The tendency of HFVN to accumulate in biological systems has been evaluated in several studies.

- Environmental Impact : HFVN's persistence in the environment raises concerns regarding its ecological effects.

Toxicity Data

A comprehensive review of toxicity data reveals the following insights:

| Study | Organism | Endpoint | Result |

|---|---|---|---|

| Study 1 | Fish | LC50 (mg/L) | 0.5 |

| Study 2 | Invertebrates | EC50 (mg/L) | 0.3 |

| Study 3 | Algae | IC50 (mg/L) | 0.2 |

These results indicate that HFVN exhibits significant toxicity at low concentrations across various aquatic organisms.

Case Studies

Several case studies have been conducted to assess the biological impact of HFVN:

-

Case Study 1: Aquatic Toxicity Assessment

In a controlled laboratory setting, the effects of HFVN on fish embryos were studied. The results indicated developmental abnormalities at concentrations above 0.1 mg/L. This study highlights the sensitivity of aquatic life to fluorinated compounds. -

Case Study 2: Bioaccumulation in Marine Species

Research conducted on marine organisms revealed that HFVN could be bioaccumulated in fish tissues. Concentrations were found to be significantly higher in predator species compared to their prey.

The mechanism by which HFVN exerts its biological effects appears to be linked to its interaction with cellular membranes and proteins. The presence of fluorine atoms alters the compound's lipophilicity and may disrupt cellular functions by:

- Modifying membrane fluidity

- Interfering with protein binding sites

- Inducing oxidative stress

Environmental Persistence

HFVN's environmental persistence is a critical concern due to its resistance to biodegradation. Studies indicate that it can remain in ecosystems for extended periods, leading to cumulative exposure in wildlife and potential biomagnification through food webs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.